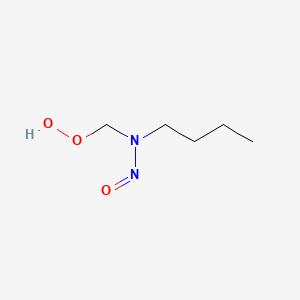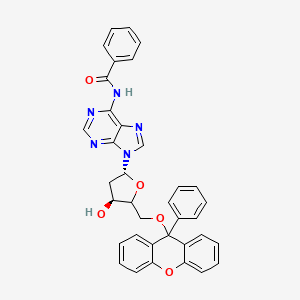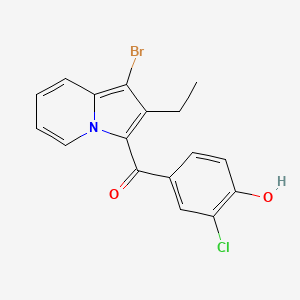
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of indolizine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine derivatives.
Coupling Reaction: The final step involves coupling the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for antimicrobial, antiviral, and anticancer properties.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Interaction: Modulation of receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
- Structural Features : The presence of both bromo and chloro groups in the molecule.
- Biological Activity : Unique biological activities compared to similar compounds.
- Synthetic Accessibility : Different synthetic routes and conditions required for its preparation.
Eigenschaften
CAS-Nummer |
77832-92-9 |
|---|---|
Molekularformel |
C17H13BrClNO2 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(1-bromo-2-ethylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(18)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(19)9-10/h3-9,21H,2H2,1H3 |
InChI-Schlüssel |
OKOMKMXHFGCUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


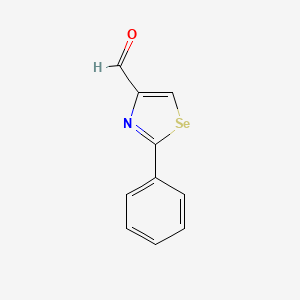
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
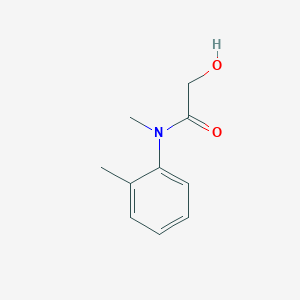
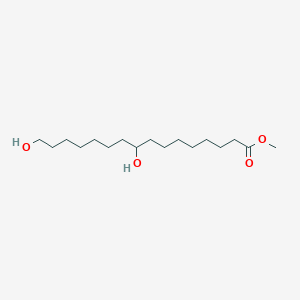
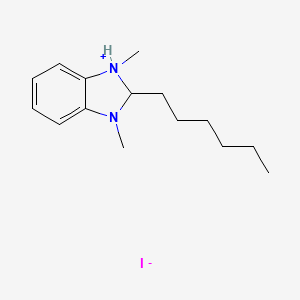
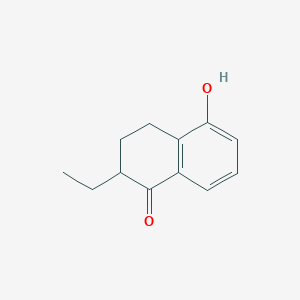
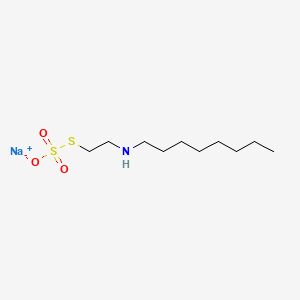
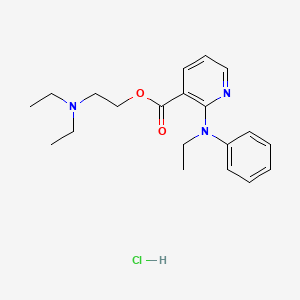
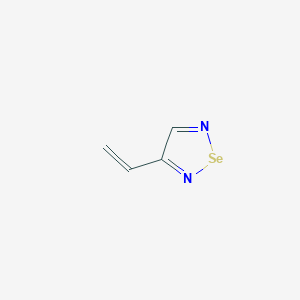
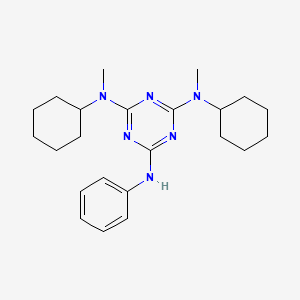
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
